molecular formula C17H19N5O B289132 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide

3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide

Cat. No. B289132
M. Wt: 309.4 g/mol
InChI Key: RVFUPIZDHSRYTK-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide, also known as DIMPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell growth. Additionally, 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been shown to inhibit the activity of AKT, a protein kinase involved in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been shown to reduce the production of inflammatory cytokines, inhibit cancer cell growth, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide in lab experiments is its potential therapeutic applications in various diseases. Additionally, 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide is a novel compound that has not been extensively studied, which provides an opportunity for further research. One limitation of using 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide. One area of research could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential therapeutic applications of 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies could investigate the potential side effects of 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide and its long-term safety profile.

Synthesis Methods

The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide involves the condensation of 3-(3,5-dimethylpyrazol-1-yl)propanehydrazide with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide.

Scientific Research Applications

3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide can reduce inflammation by inhibiting the production of inflammatory cytokines. In diabetes research, 3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N//'-[(E)-indol-3-ylidenemethyl]propanehydrazide

InChI

InChI=1S/C17H19N5O/c1-12-9-13(2)22(21-12)8-7-17(23)20-19-11-14-10-18-16-6-4-3-5-15(14)16/h3-6,9-11,19H,7-8H2,1-2H3,(H,20,23)/b14-11-

InChI Key

RVFUPIZDHSRYTK-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC(=NN1CCC(=O)NN/C=C\2/C=NC3=CC=CC=C32)C

SMILES

CC1=CC(=NN1CCC(=O)NNC=C2C=NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC=C2C=NC3=CC=CC=C32)C

Origin of Product

United States

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